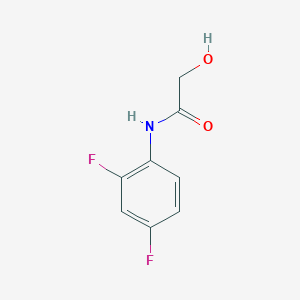

N-(2,4-二氟苯基)-2-羟基乙酰胺

描述

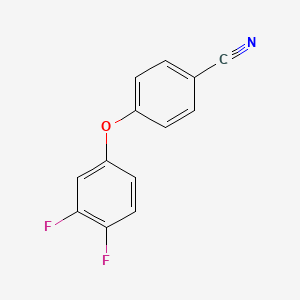

N-(2,4-difluorophenyl)-2-hydroxyacetamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific type of enzyme, which makes it useful for studying the physiological and biochemical effects of this enzyme in various systems.

科学研究应用

合成和化学结构分析

合成和表征:已经研究了与N-(2,4-二氟苯基)-2-羟基乙酰胺密切相关的N-芳基-N-异丙基-2-羟基乙酰胺的合成,这些化合物是农药中的重要中间体。合成过程涉及N-烷基化、N-氯乙酰化、酯化和酯交换过程。使用NMR和CIMS技术对化学结构进行表征(Z. Shu, 2001)。

晶体结构和抗真菌活性:从α-羟基乙酰胺合成的新型取代3,3,3-三氟-2-甲氧基-N-甲基-N,2-二苯基丙酰胺表现出中等抗真菌活性。使用NMR和X射线分析对它们的晶体结构进行了分析(Hui-Hui Yang et al., 2017)。

药理学和生化研究

- 抗疟疾特性:与N-(2,4-二氟苯基)-2-羟基乙酰胺结构相关的N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺被评估其对疟原虫寄生虫Plasmodium falciparum的体外抗疟疾特性。研究揭示了潜在的生物活性以及它们对疟原虫寄生虫作用方式的见解(M. Mphahlele et al., 2017)。

化学和环境分析

- 光催化氧化研究:研究了CdS对2,4-二氯苯酚的光催化氧化,考虑了硫代乙酰胺在过程中作为“桥梁”的作用。这项研究提供了有关相关乙酰胺化合物的化学反应和环境影响的见解(Walter Z. Tang & C. Huang, 1995)。

辐解稳定性研究

- 辐射稳定性评估:对N,N-二烷基-2-羟基乙酰胺衍生物在γ辐照下的稳定性进行了检查,为这类化合物的辐解稳定性提供了见解(T. Prathibha et al., 2017)。

作用机制

Target of Action

The primary targets of N-(2,4-difluorophenyl)-2-hydroxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

N-(2,4-difluorophenyl)-2-hydroxyacetamide: interacts with its targets by binding to their active sites, thereby modulating their activities . The compound’s interaction with these targets leads to changes in their functions, which can result in altered cellular processes .

Biochemical Pathways

The interaction of N-(2,4-difluorophenyl)-2-hydroxyacetamide with its targets affects various biochemical pathways. These pathways are associated with cell growth, proliferation, and survival . The downstream effects of these pathway alterations can lead to changes in cellular behavior .

Pharmacokinetics

The pharmacokinetic properties of N-(2,4-difluorophenyl)-2-hydroxyacetamide The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of N-(2,4-difluorophenyl)-2-hydroxyacetamide ’s action are primarily due to its interaction with its targets and the subsequent changes in cellular processes . These effects can include alterations in cell growth, proliferation, and survival .

Action Environment

The action, efficacy, and stability of N-(2,4-difluorophenyl)-2-hydroxyacetamide can be influenced by various environmental factors. These factors can include the cellular environment, the presence of other molecules, and the physiological state of the organism

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJWOXOLPJSKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-hydroxyacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)

![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)